molecular formula C11H22N2O2 B1290341 (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester CAS No. 1392804-45-3

(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B1290341
CAS No.: 1392804-45-3
M. Wt: 214.3 g/mol
InChI Key: PIFXVPWOUHXSLO-UHFFFAOYSA-N
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Description

(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl ester group in this compound provides stability and ease of removal under mild acidic conditions, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester typically involves the protection of the amino group using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected amine .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the amine .

Scientific Research Applications

(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester involves its role as a protecting group. The tert-butyl ester group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under mild acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-cyclopentylmethyl)-carbamic acid methyl ester
  • (3-Amino-cyclopentylmethyl)-carbamic acid ethyl ester
  • (3-Amino-cyclopentylmethyl)-carbamic acid benzyl ester

Uniqueness

The tert-butyl ester group in (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester provides unique stability and ease of removal compared to other ester groups. This makes it particularly useful in synthetic chemistry where selective protection and deprotection of functional groups are crucial .

Properties

IUPAC Name

tert-butyl N-[(3-aminocyclopentyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFXVPWOUHXSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151763
Record name Carbamic acid, N-[(3-aminocyclopentyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-45-3
Record name Carbamic acid, N-[(3-aminocyclopentyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3-aminocyclopentyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-aminocyclopentyl)methyl]carbamate
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